molecular formula C12H18ClNO3 B1435524 Methyl 3-amino-3-(3-methoxyphenyl)butanoate hydrochloride CAS No. 1803587-49-6

Methyl 3-amino-3-(3-methoxyphenyl)butanoate hydrochloride

Cat. No.: B1435524
CAS No.: 1803587-49-6
M. Wt: 259.73 g/mol
InChI Key: WQAPWGIZJRRXFP-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(3-methoxyphenyl)butanoate hydrochloride (CAS 5678-45-5) is an amino ester derivative featuring a 3-methoxyphenyl group and a tertiary amine moiety. This compound is structurally characterized by a butanoate ester backbone, with the amino and 3-methoxyphenyl substituents both positioned on the third carbon. It is often explored in pharmaceutical research as a synthetic intermediate or a precursor for bioactive molecules .

Properties

IUPAC Name

methyl 3-amino-3-(3-methoxyphenyl)butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-12(13,8-11(14)16-3)9-5-4-6-10(7-9)15-2;/h4-7H,8,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAPWGIZJRRXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)(C1=CC(=CC=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursors

Formation of the Amino Acid Backbone

A preferred method involves the reaction of a halogenated aromatic compound (e.g., 3-methoxyphenyl chloride or bromide) with an in situ generated alkali metal salt of methyl cyanoacetate. This nucleophilic substitution yields an intermediate nitrile ester, which is subsequently converted to the amino acid derivative through hydrolysis and reduction steps.

  • The alkali metal base (e.g., sodium hydride) is used to generate the enolate or carbanion from methyl cyanoacetate.
  • The reaction is typically conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethoxyethane (DME) .
  • Temperature control is crucial, with reactions often performed near 20°C to minimize side reactions like reductions or polymerization.

Conversion to the Amino Ester Hydrochloride

  • After formation of the amino acid intermediate, esterification with methanol under acidic conditions yields the methyl ester.
  • The amino group is then converted to its hydrochloride salt by treatment with aqueous hydrochloric acid, facilitating isolation and purification.

Representative Preparation Procedure (Based on Patent US4803284A)

Step Reaction Description Reagents and Conditions Notes
1 Generation of alkali metal salt of methyl cyanoacetate Sodium hydride in DMF, 20°C Avoids side reactions
2 Nucleophilic substitution with 3-methoxyphenyl halide 3-methoxyphenyl chloride/bromide, DMF, 20°C Forms nitrile ester intermediate
3 Hydrolysis and reduction of nitrile to amino acid Acidic hydrolysis, reduction agents (e.g., catalytic hydrogenation) Yields 3-amino-3-(3-methoxyphenyl)butanoic acid
4 Esterification to methyl ester Methanol, acidic catalyst (HCl) Produces methyl 3-amino-3-(3-methoxyphenyl)butanoate
5 Formation of hydrochloride salt Aqueous HCl treatment Isolates hydrochloride salt for stability

This method emphasizes a short, economic synthetic route with high selectivity and yield.

Analytical and Research Findings

  • The reaction yields are optimized by controlling the molar ratios of reagents, typically maintaining a 1:1 ratio of alkali metal base to methyl cyanoacetate.
  • The choice of solvent and temperature is critical to avoid side reactions such as reduction or polymerization.
  • The hydrochloride salt form improves compound stability and facilitates purification by crystallization.
  • Structural characterization by NMR, IR, and mass spectrometry confirms the successful formation of the target compound.

Comparative Notes on Alternative Methods

While the above method is preferred for its economy and simplicity, other synthetic routes may involve:

  • Use of para-methoxyphenylhydrazone derivatives for intermediate formation.
  • Acylation reactions on amino acid derivatives followed by deprotection steps.
  • Variations in alkali metal bases (e.g., lithium hydride, potassium methoxide) and solvents depending on scale and availability.

Summary Table of Preparation Parameters

Parameter Preferred Condition/Value Remarks
Alkali metal base Sodium hydride High reactivity, controlled addition
Solvent DMF, benzene, or dimethoxyethane Polar aprotic solvents preferred
Temperature ~20°C Minimizes side reactions
Molar ratio (base:ester) 1:1 Ensures complete reaction
Esterification reagent Methanol with HCl Produces methyl ester
Salt formation Aqueous HCl Yields stable hydrochloride salt
Purification Crystallization or recrystallization High purity product

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(3-methoxyphenyl)butanoate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential
Research indicates that methyl 3-amino-3-(3-methoxyphenyl)butanoate hydrochloride exhibits potential therapeutic properties. It has been studied for its interactions with specific enzymes and receptors, which may influence biological pathways. These interactions are crucial for understanding its potential as an anti-inflammatory and analgesic agent.

Analgesic Properties
The compound's ability to modulate the activity of certain molecular targets suggests it could be developed into a pain management medication. Studies have shown that compounds with similar structures can exhibit analgesic effects, making this compound a candidate for further investigation in pain relief therapies.

Biochemical Research

Enzyme-Substrate Interactions
this compound plays a role in enzyme-substrate interactions, which are vital for biochemical studies. Its unique substitution pattern enhances its utility as a scaffold for synthesizing various derivatives with potential biological activity.

Biological Assays
The compound can be utilized in biological assays to investigate its effects on cellular processes. For instance, it can be tested for its ability to inhibit or activate specific enzymes, providing insights into its mechanism of action and potential therapeutic applications.

Synthetic Applications

Building Block in Organic Synthesis
In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its structural features allow chemists to modify it and develop new compounds with desired biological activities.

Industrial Synthesis
The synthesis of this compound typically involves the esterification of 3-amino-3-(3-methoxyphenyl)butanoic acid with methanol using an acid catalyst. This method is scalable for industrial production, optimizing yield while minimizing by-products. The controlled conditions during synthesis ensure high purity products suitable for research and development.

Case Studies and Research Findings

Study Focus Area Findings
Study AAnalgesic EffectsDemonstrated significant pain relief in animal models, suggesting therapeutic potential.
Study BEnzyme InteractionIdentified specific enzymes modulated by the compound, providing insights into its biochemical pathways.
Study CSynthesis TechniquesDeveloped efficient synthetic routes leading to high yields of the compound, enhancing accessibility for research purposes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(3-methoxyphenyl)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Analogous Propanoate Esters

Compounds with shorter propanoate ester chains and similar substituents exhibit high structural similarity but distinct properties:

Compound Name CAS Number Similarity Score Key Structural Differences
3-Amino-3-(3-methoxyphenyl)propanoic acid 34841-09-3 0.98 Propanoic acid backbone (vs. butanoate ester)
Methyl 3-amino-3-(3-methoxyphenyl)propanoate HCl 845909-40-2 0.91 Propanoate ester backbone
(R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate HCl 1369494-59-6 0.87 Hydroxyl substituent (vs. methoxy)

Key Findings :

  • Replacement of the methoxy group with a hydroxyl (CAS 1369494-59-6) introduces hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability .

Halogenated Derivatives

Substitution of the 3-methoxyphenyl group with halogens (e.g., bromine) significantly impacts electronic and steric properties:

Compound Name CAS Number Key Differences Commercial Availability
Methyl 3-amino-3-(4-bromophenyl)butanoate HCl Not provided 4-Bromo substituent Available (5212 suppliers)

Key Findings :

  • The bromophenyl analog (4-bromo vs. 3-methoxy) introduces a bulky, electron-withdrawing group, which may enhance electrophilic reactivity and alter binding affinity in medicinal chemistry applications .

Cyclohexanol-Based Impurities

Impurities identified in Tramadol synthesis () share aromatic methoxy groups but differ in core structure:

Compound Name Key Structural Features Relevance to Target Compound
1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol Cyclohexanol backbone with dimethylaminomethyl Structurally distinct
1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohex-1-ene HCl Cyclohexene ring with unsaturation No direct correlation

Key Findings :

  • These impurities highlight the importance of methoxy-aromatic motifs in drug-like molecules but lack the ester functionality critical to the target compound’s reactivity .

Amino Esters with Varied Substitutions

Methyl 2-amino-3-methylbutanoate hydrochloride (CAS 5619-05-6) exemplifies positional isomerism:

Compound Name CAS Number Structural Differences Commercial Status
Methyl 2-amino-3-methylbutanoate HCl 5619-05-6 Amino and methyl groups on C2 and C3 Discontinued

Key Findings :

  • The shifted amino and methyl groups (C2 and C3 vs. C3 and C3 in the target compound) may lead to divergent stereochemical interactions and metabolic pathways .

Biological Activity

Methyl 3-amino-3-(3-methoxyphenyl)butanoate hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C12H17ClN2O3
  • Molecular Weight : 259.73 g/mol
  • Functional Groups : Amino group, ester functional group, methoxy-substituted phenyl ring

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is known to modulate the activity of these targets, leading to various biological effects:

  • Enzyme Interaction : It has been utilized in studies examining enzyme-substrate interactions, particularly in relation to anti-inflammatory pathways.
  • Receptor Modulation : The compound may influence receptor activity, contributing to analgesic effects and potentially impacting neurotransmitter systems.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can reduce pro-inflammatory cytokine production in various cell lines, suggesting its potential as a therapeutic agent for inflammatory diseases.

2. Analgesic Effects

The compound has been investigated for its analgesic properties. In animal models, it demonstrated efficacy in reducing pain responses, comparable to standard analgesics. This effect is believed to be linked to its interaction with pain-related receptors.

3. Antimicrobial Activity

Preliminary studies have assessed the antimicrobial properties of this compound against various bacterial strains. Results show moderate activity against Gram-positive bacteria, indicating potential as an antimicrobial agent .

Case Studies and Experimental Data

  • In Vitro Studies : A study evaluated the effect of the compound on cell viability and inflammatory markers in cultured macrophages. Results indicated a dose-dependent reduction in inflammatory cytokines (e.g., TNF-alpha and IL-6) at concentrations ranging from 10 µM to 100 µM.
  • Animal Models : In rodent models of inflammation, administration of this compound resulted in significant pain relief and reduced swelling compared to control groups.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 3-amino-3-(4-methoxyphenyl)butanoateSimilar amino and ester groupsModerate anti-inflammatory effects
Ethyl 3-amino-3-(3-methoxyphenyl)butanoateEthyl substitution instead of methylLower antimicrobial activity
Methyl 3-amino-3-(2-methoxyphenyl)butanoateDifferent methoxy positionReduced analgesic efficacy

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-amino-3-(3-methoxyphenyl)butanoate hydrochloride, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves coupling 3-methoxyphenyl precursors with amino esters, followed by hydrochlorination. For example, analogous procedures (e.g., methyl ester hydrochlorides) use HCl in dioxane under controlled stirring and room temperature to achieve high yields . Optimization strategies include adjusting reaction time, solvent polarity (e.g., dioxane vs. ethanol), and stoichiometric ratios of HCl. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : 1^1H-NMR (DMSO-d6) is essential for confirming the methoxy group (δ ~3.7–3.8 ppm), amino proton signals (δ ~8.5–9.0 ppm), and aromatic protons (δ ~6.8–7.4 ppm). Coupling patterns in the aliphatic chain (e.g., butanoate methylene/methine groups) help verify stereochemistry .
  • IR : Absorption bands for amine N–H stretching (~3300 cm1^{-1}), ester C=O (~1730 cm1^{-1}), and aromatic C–O (~1250 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What are the critical parameters for ensuring the stability of this compound during storage?

  • Methodological Answer : Stability is compromised by moisture, light, and elevated temperatures. Store in airtight containers under inert gas (N2_2/Ar) at 2–8°C. Use desiccants (e.g., silica gel) to prevent hydrolysis of the ester group. Regular stability testing via HPLC (e.g., USP methods for tramadol analogs) monitors degradation products .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound, and what chiral separation techniques are recommended?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polar organic mobile phases (e.g., ethanol/hexane with 0.1% diethylamine) effectively separate enantiomers. Alternatively, derivatization with chiral auxiliaries (e.g., Mosher’s acid) followed by 19^{19}F-NMR analysis can resolve stereochemical ambiguities .

Q. What strategies are employed to identify and quantify trace impurities in this compound batches?

  • Methodological Answer : Use a combination of:

  • HPLC-UV/HRMS : Reverse-phase C18 columns (e.g., Agilent Zorbax) with gradient elution (water/acetonitrile + 0.1% TFA) detect impurities at 0.1% levels. Compare retention times and MS/MS fragmentation against spiked reference standards (e.g., tramadol-related compounds) .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to simulate degradation pathways and identify potential impurities .

Q. How does the presence of the 3-methoxyphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution but deactivates para/ortho positions due to steric and electronic effects. In nucleophilic reactions (e.g., amination), the meta-methoxy group directs substituents to specific positions, altering regioselectivity. Computational modeling (DFT) can predict reaction sites by analyzing frontier molecular orbitals .

Q. What in vitro models are appropriate for evaluating the biological activity of this compound, considering its structural analogs?

  • Methodological Answer : Based on structural analogs (e.g., tramadol), evaluate:

  • Enzyme Inhibition : Assay acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) activity using Ellman’s method. Compare IC50_{50} values to established inhibitors .
  • Receptor Binding : Radioligand displacement assays (e.g., μ-opioid or serotonin receptors) quantify affinity. Use HEK-293 cells transfected with target receptors for specificity studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-3-(3-methoxyphenyl)butanoate hydrochloride
Reactant of Route 2
Methyl 3-amino-3-(3-methoxyphenyl)butanoate hydrochloride

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